[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
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Description
[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study synthesized a series of novel triazole analogues of piperazine and evaluated their antibacterial activity against four human pathogenic bacteria. Compounds with specific substituents on the piperazine ring demonstrated significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Anticancer and Antituberculosis Activities
Another research focused on substituted triazole-piperazin-1-yl)methanone derivatives, investigating their in vitro cytotoxic activity against various cancer cell lines. The study highlighted one compound with significant cytotoxicity and the ability to inhibit tubulin polymerization, suggesting its potential as an anticancer agent (Manasa et al., 2020). Additionally, some derivatives were synthesized and screened for anticancer and antituberculosis activities, showing significant results in both domains (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antioxidant Properties
Research on the bromination of bis(3,4-dimethoxyphenyl)methanone and subsequent reduction and demethylation led to a natural product with demonstrated effective antioxidant power. This suggests the potential utility of such compounds in developing antioxidant agents (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Synthesis and Characterization
Studies have also delved into the synthesis and characterization of novel phenolic Mannich bases derived from 3,4-dimethylphenol and their metal complexes, indicating applications in material science and coordination chemistry (Büyükkıdan & Özer, 2013).
Molecular Mechanism Exploration
Investigations into the molecular interaction of antagonists with receptors, as seen in studies on the CB1 cannabinoid receptor, provide valuable insights into drug design and the development of therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-4-7-19(8-5-16)25-10-12-26(13-11-25)22(28)21-15-27(24-23-21)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGONMHNHGBXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.